Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1260782-03-3
VCID: VC4292883
InChI: InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)10(16)14-15/h4-6H,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=O)N1
Molecular Formula: C12H13BrN2O3
Molecular Weight: 313.151

Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate

CAS No.: 1260782-03-3

Cat. No.: VC4292883

Molecular Formula: C12H13BrN2O3

Molecular Weight: 313.151

* For research use only. Not for human or veterinary use.

Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate - 1260782-03-3

Specification

CAS No. 1260782-03-3
Molecular Formula C12H13BrN2O3
Molecular Weight 313.151
IUPAC Name tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate
Standard InChI InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)10(16)14-15/h4-6H,1-3H3,(H,14,16)
Standard InChI Key YLSKOFPXJJZOPP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=O)N1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate, reflects its substitution pattern:

  • Bromine at position 5 enhances electrophilic substitution reactivity.

  • 3-Oxo group introduces hydrogen-bonding capacity and influences electronic distribution.

  • tert-Butyl carbamate at N1 provides steric protection, improving metabolic stability .

Its molecular formula, C₁₂H₁₃BrN₂O₃, corresponds to a molecular weight of 313.15 g/mol. The canonical SMILES string, CC(C)(C)OC(=O)N1C2=C(C(=O)N1)C=C(C=C2)Br, encodes the indazole core with precise substituent positioning .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight313.15 g/mol
Solubility (Predicted)Low in water; moderate in DMSO
LogP (Partition Coefficient)~2.1 (estimated)
StabilityStable under inert conditions

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A typical synthesis involves sequential functionalization of the indazole scaffold:

  • Indazole Core Formation: Cyclization of substituted phenylhydrazines under acidic conditions yields the 2H-indazole structure.

  • Bromination: Electrophilic bromination at position 5 using bromine or N-bromosuccinimide (NBS) .

  • Oxo Group Introduction: Oxidation of the 3-position via Jones reagent or potassium permanganate.

  • Carbamate Protection: Reaction with tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield and purity. Automated purification systems, such as preparative HPLC, ensure compliance with pharmaceutical-grade standards (purity ≥97%) .

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
5-Bromo-2H-indazol-3-olPrecursor for oxo group
tert-Butyl dicarbonateCarbamate protecting agent

Reactivity and Functionalization

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example, reaction with piperazine in DMF at 80°C yields 5-piperazinyl derivatives, which are explored as kinase inhibitors .

Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids facilitates biaryl formation, expanding π-conjugation for materials science applications .

Oxidation and Reduction

  • Oxidation: The 3-oxo group can be further oxidized to carboxylic acid derivatives under strong conditions (e.g., KMnO₄).

  • Reduction: Sodium borohydride reduces the oxo group to a hydroxyl, altering hydrogen-bonding potential .

Applications in Pharmaceutical Research

Kinase Inhibition

Indazole derivatives are prominent in kinase inhibitor development. While the tert-butyl carbamate reduces direct enzyme interactions compared to carboxylate analogues, the 3-oxo group may mimic ATP’s adenine ring, enabling competitive binding .

Table 3: Comparative Bioactivity

CompoundIC₅₀ (Kinase X)LogD
Target Compound15 µM2.1
5-Carboxy Indazole Analogue8 µM1.3

Neuroprotective Agents

The 3-oxo group’s ability to modulate glycogen synthase kinase-3β (GSK-3β) activity is under investigation for Alzheimer’s disease therapeutics .

Material Science Applications

Organic Electronics

The planar indazole core and bromine’s electron-withdrawing effect make this compound a candidate for electron-transport layers in OLEDs. Suzuki-coupled derivatives exhibit tunable luminescence .

Coordination Chemistry

The oxo group acts as a ligand for transition metals, forming complexes with Cu(II) and Fe(III) studied for catalytic applications .

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